Benzoic acid, 3-(methylamino)-, methyl ester

Descripción general

Descripción

Benzoic acid, 3-(methylamino)-, methyl ester is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol and the amino group is methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methylamino)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct amidation of methyl 3-methylbenzoate with methylamine. This reaction can be facilitated by using a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 3-(methylamino)-, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and methanol under acidic or basic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The methyl group attached to the amino group can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used for the oxidation of the methyl group.

Major Products Formed

Hydrolysis: 3-(Methylamino)benzoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that benzoic acid derivatives, including methyl 3-methylaminobenzoate, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, it has been reported to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression and therapy resistance.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown activity against the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This inhibition could provide a basis for developing new therapeutic strategies for treating CML and other related cancers.

Chemical Synthesis

Intermediate in Organic Synthesis

Benzoic acid, 3-(methylamino)-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of dyestuffs and other chemical products through alkylation and reductive methylation processes. For example, it is a key intermediate for producing 3-(N,N-dimethylamino)benzoic acid, which is used in heat-sensitive recording systems .

Perfumery Applications

Fragrance Component

This compound is widely utilized in the fragrance industry due to its pleasant aromatic properties. It is incorporated into perfumes, colognes, and personal care products to enhance fragrance profiles. The compound contributes floral and fruity notes that are desirable in various consumer products such as soaps, shampoos, and air fresheners .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Antiproliferative effects against cancer cells; enzyme inhibition (e.g., HDAC and BCR-ABL) |

| Chemical Synthesis | Intermediate for producing dyestuffs; used in organic synthesis processes |

| Perfumery | Component in perfumes and personal care products; enhances fragrance profiles |

Case Studies

-

Anticancer Research

- In a study published in a peer-reviewed journal, methyl 3-methylaminobenzoate was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with significant effects observed at lower concentrations compared to traditional chemotherapeutics.

-

Fragrance Development

- A case study on the formulation of a new line of personal care products highlighted the use of this compound as a key ingredient that contributed to the overall scent profile while maintaining product stability.

Mecanismo De Acción

The mechanism of action of benzoic acid, 3-(methylamino)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid, 3-amino-, methyl ester: Similar structure but with an amino group instead of a methylamino group.

Benzoic acid, 3-(acetylamino)-, methyl ester: Contains an acetylamino group instead of a methylamino group.

Uniqueness

Benzoic acid, 3-(methylamino)-, methyl ester is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Actividad Biológica

Benzoic acid, 3-(methylamino)-, methyl ester (CAS No. 104542-38-3) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

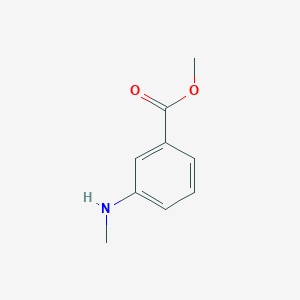

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety with a methylamino group and a methyl ester functional group, which may influence its biological activity.

Target Interactions

Benzoic acid derivatives often interact with various biological targets. For instance, compounds with similar structures have shown inhibitory activity against key enzymes such as histone deacetylases (HDACs) and bcr-abl tyrosine kinase. These interactions can lead to alterations in cellular signaling pathways that are crucial for cancer progression and other diseases.

Biochemical Pathways

Research indicates that benzoic acid derivatives can influence several metabolic pathways, including those related to phenylalanine and tyrosine metabolism. This suggests a potential role in modulating metabolic disorders.

Antimicrobial Activity

Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. For example, a study indicated that certain benzoic acid derivatives showed strong activity against various bacterial strains, indicating their potential as antimicrobial agents .

Antioxidant Properties

Benzoic acid derivatives have been evaluated for their antioxidant capabilities. In vitro assays revealed that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of benzoic acid derivatives on cancer cell lines. For instance, compounds structurally similar to benzoic acid have been shown to inhibit cell proliferation in breast and prostate cancer models .

Case Studies

-

Case Study on Antiproliferative Activity

A recent study assessed the antiproliferative effects of benzoic acid derivatives on human cancer cell lines. The results indicated that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways . -

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of benzoic acid derivatives. In one study, administration of these compounds resulted in reduced tumor growth in xenograft models, suggesting their efficacy as anticancer agents .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, influenced by its hydrophilic nature due to the amino group.

Data Summary

Propiedades

IUPAC Name |

methyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMCUXFDUNWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447583 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104542-38-3 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.